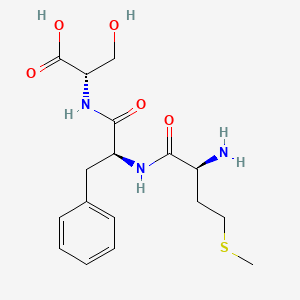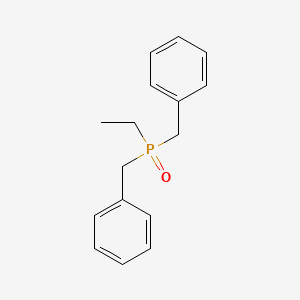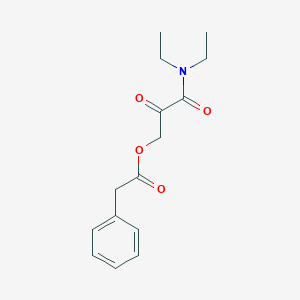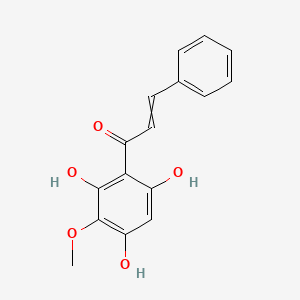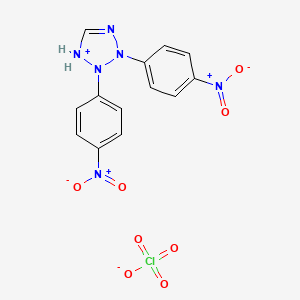![molecular formula C9H10N2OS B14239658 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine CAS No. 393786-76-0](/img/structure/B14239658.png)
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine is a heterocyclic compound that features a furan ring and a pyrazine ring connected via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine typically involves the reaction of furan-2-ylmethanethiol with 1,4-dihydropyrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the pyrazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the pyrazine ring.
Substitution: Electrophilic substitution reactions can occur on the furan ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group can form interactions with metal ions or other biomolecules, influencing the compound’s activity. The furan and pyrazine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Another compound featuring a furan ring and a sulfanyl linkage, but with a benzoic acid moiety instead of a pyrazine ring.
Furan-2-ylmethanethiol: A simpler compound with a furan ring and a thiol group, used as a precursor in the synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine.
Uniqueness
This compound is unique due to the combination of its furan and pyrazine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new drugs and materials.
Properties
CAS No. |
393786-76-0 |
|---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-1,4-dihydropyrazine |
InChI |
InChI=1S/C9H10N2OS/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h1-6,10-11H,7H2 |
InChI Key |
WPYWEFDRMNTITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=CNC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
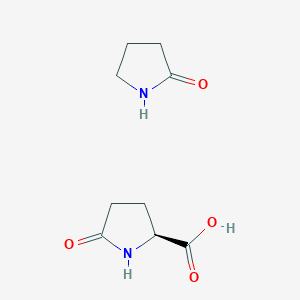
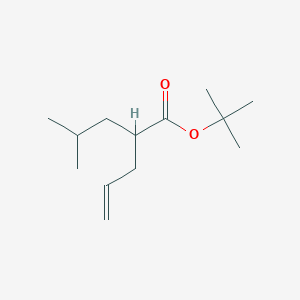
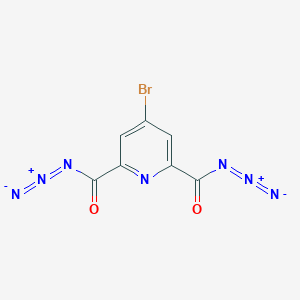
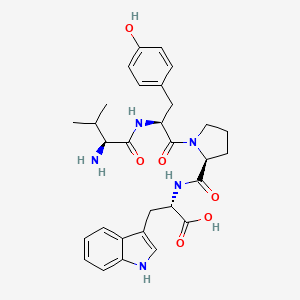
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)
